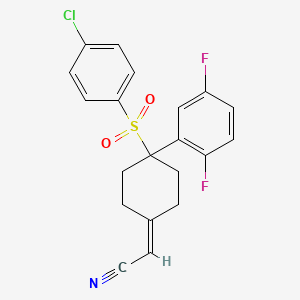











|
REACTION_CXSMILES
|
CC(C)([O-])C.[K+].[C:7]([CH2:9]P(=O)(OCC)OCC)#[N:8].[Cl:18][C:19]1[CH:24]=[CH:23][C:22]([S:25]([C:28]2([C:35]3[CH:40]=[C:39]([F:41])[CH:38]=[CH:37][C:36]=3[F:42])[CH2:33][CH2:32][C:31](=O)[CH2:30][CH2:29]2)(=[O:27])=[O:26])=[CH:21][CH:20]=1.C(OC(C)C)(=O)C>O1CCCC1.O>[Cl:18][C:19]1[CH:20]=[CH:21][C:22]([S:25]([C:28]2([C:35]3[CH:40]=[C:39]([F:41])[CH:38]=[CH:37][C:36]=3[F:42])[CH2:29][CH2:30][C:31](=[CH:9][C:7]#[N:8])[CH2:32][CH2:33]2)(=[O:26])=[O:27])=[CH:23][CH:24]=1 |f:0.1|
|


|
Name
|
|
|
Quantity
|
3.2 kg
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[K+]
|
|
Name
|
|
|
Quantity
|
642 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)CP(OCC)(OCC)=O
|
|
Name
|
|
|
Quantity
|
2.1 L
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
1.07 kg
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C=C1)S(=O)(=O)C1(CCC(CC1)=O)C1=C(C=CC(=C1)F)F
|
|
Name
|
|
|
Quantity
|
3.9 L
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
13.1 L
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)C
|
|
Name
|
|
|
Quantity
|
26.3 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
maintaining the temperature below 5° C
|
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with brine
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to 1 L
|
|
Type
|
ADDITION
|
|
Details
|
Heptane (10.5 L) was added
|
|
Type
|
FILTRATION
|
|
Details
|
The resulting solid was filtered
|
|
Type
|
WASH
|
|
Details
|
washed with heptane
|
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo at 37° C.
|
|
Type
|
FILTRATION
|
|
Details
|
Filtration
|
|
Type
|
CUSTOM
|
|
Details
|
drying in vacuo
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(C=C1)S(=O)(=O)C1(CCC(CC1)=CC#N)C1=C(C=CC(=C1)F)F
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 989 g | |
| YIELD: PERCENTYIELD | 87% | |
| YIELD: CALCULATEDPERCENTYIELD | 87.2% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |